molecular formula C25H19NO9 B2410304 (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate CAS No. 714917-44-9

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate

Cat. No. B2410304
CAS RN: 714917-44-9
M. Wt: 477.425
InChI Key: NHPRGCSVEPZEOS-JMIUGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is a useful research compound. Its molecular formula is C25H19NO9 and its molecular weight is 477.425. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Facial Synthesis and Anticancer Activity : A study by Pansare, Shelke, and Shinde (2017) discussed the synthesis of (Z)-2-((5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-substituted acid derivatives and their in vitro anticancer activities against human breast cancer cell lines MCF-7 and BT-474 (Pansare, Shelke, & Shinde, 2017).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : Another study by Pansare and Devan (2015) synthesized a series of related compounds and evaluated their antimicrobial activity against various bacterial strains (PansareDattatraya & Devan, 2015).

Organic Synthesis Applications

  • Enantioselective Dearomative Cycloaddition : Zhao et al. (2018) developed an enantioselective dearomative [3 + 2] cycloaddition reaction of 2-nitrobenzofurans with 3-isothiocyanato oxindoles, employing a chiral bis(oxazoline)/Zn(OTf)2 catalyst, which is relevant for the synthesis of compounds with a 2,3-dihydrobenzofuran motif (Zhao et al., 2018).

Biological Activity and DNA Interaction

  • Formation of DNA Adducts : The study by Herreno-saenz et al. (1993) discussed the formation of DNA adducts by 3-nitrobenzo[a]pyrene, a compound structurally related to (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate (Herreno-saenz, Evans, Abian, & Fu, 1993).

properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO9/c1-31-21-11-14(12-22(32-2)24(21)33-3)10-20-23(27)18-9-8-17(13-19(18)35-20)34-25(28)15-4-6-16(7-5-15)26(29)30/h4-13H,1-3H3/b20-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPRGCSVEPZEOS-JMIUGGIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.